molecular formula C17H13BrN6 B5816661 4-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone

4-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone

Cat. No. B5816661
M. Wt: 381.2 g/mol
InChI Key: CYLLHCVERKGLGF-DJKKODMXSA-N
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Description

4-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone, also known as BBTIH, is a chemical compound that has been widely studied for its potential applications in scientific research. BBTIH is a hydrazone derivative of 4-bromobenzaldehyde and 8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-carboxylic acid, and it has been shown to have various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 4-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is not fully understood. However, it has been suggested that the compound may exert its biological effects by modulating various signaling pathways in cells, including the NF-κB and MAPK pathways. 4-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has also been shown to inhibit the activity of certain enzymes, such as COX-2 and iNOS, which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. 4-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has also been shown to reduce oxidative stress and protect cells from damage caused by reactive oxygen species. In addition, 4-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is its versatility in scientific research. The compound has been shown to have various biological activities, making it a useful tool for studying different cellular processes. 4-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is also relatively easy to synthesize and can be obtained in high yield and purity. However, one limitation of 4-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is its potential toxicity. The compound has been shown to be cytotoxic at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 4-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone. One area of interest is the development of 4-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone-based fluorescent probes for detecting reactive oxygen species in living cells. Another area of research is the investigation of the compound's potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Furthermore, the development of novel derivatives of 4-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone may lead to the discovery of compounds with improved biological activities and reduced toxicity.

Synthesis Methods

4-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone can be synthesized using a simple two-step procedure. First, 4-bromobenzaldehyde is reacted with hydrazine hydrate to form the corresponding hydrazone. Second, the resulting hydrazone is reacted with 8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-carboxylic acid to produce 4-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone. The synthesis of 4-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has been well-established, and the compound can be obtained in high yield and purity.

Scientific Research Applications

4-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has been studied extensively for its potential applications in scientific research. It has been shown to have various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 4-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has also been investigated for its potential use as a fluorescent probe for detecting reactive oxygen species in living cells.

properties

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN6/c1-10-2-7-14-13(8-10)15-16(20-14)21-17(24-22-15)23-19-9-11-3-5-12(18)6-4-11/h2-9H,1H3,(H2,20,21,23,24)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLLHCVERKGLGF-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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